4-Butilpirimidin-2-amina

Descripción general

Descripción

Synthesis Analysis

4-Butylpyrimidin-2-amine can be synthesized by the reaction of butylamine with pyrimidine-2-carboxylic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).Molecular Structure Analysis

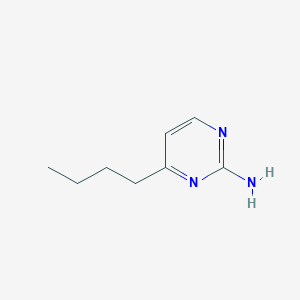

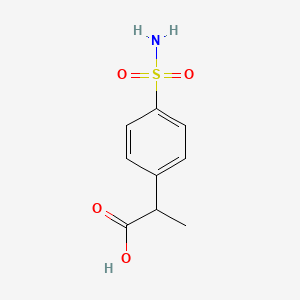

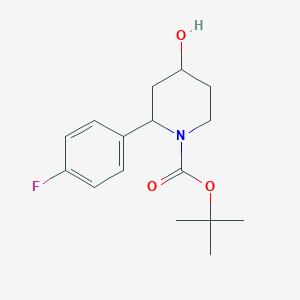

The molecular structure of 4-Butylpyrimidin-2-amine is C8H13N3. Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis

The physical properties of 4-Butylpyrimidin-2-amine include a white to off-white powder, a melting point of 246-248°C, and a boiling point of 427.2°C at 760 mmHg. It is slightly soluble in water, but soluble in most organic solvents.Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Los derivados de 4-butilpirimidin-2-amina se han estudiado por sus potenciales propiedades antiinflamatorias. Las investigaciones indican que estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la sintetasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto sugiere una vía prometedora para el desarrollo de nuevos agentes antiinflamatorios.

Síntesis de Compuestos Heterocíclicos

El compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Utilizando condiciones optimizadas de aminación de Buchwald-Hartwig, los investigadores han podido crear nuevos derivados de N-Arilpirimidin-2-amina, que son importantes por sus versátiles actividades biológicas y farmacológicas .

Actividades Antifúngicas y Pesticidas

Algunos derivados de this compound exhiben actividades antifúngicas y pesticidas. Esto los hace valiosos en el desarrollo de nuevos tratamientos para infecciones fúngicas y como componentes potenciales en pesticidas .

Inhibición de Quinasas

Estos compuestos han mostrado actividad inhibitoria de enzimas contra una serie de quinasas, como la quinasa Bcr-Abl, la quinasa de proteína asociada a rho y la quinasa de glucógeno sintasa (GSK3). Esto es particularmente importante para el tratamiento de enfermedades como la leucemia mieloide crónica, donde la actividad de la quinasa es un factor clave .

Inhibición del Canal de Ca Tipo N

Los derivados de this compound también son activos como inhibidores de los canales de Ca tipo N. Esta aplicación es significativa en el campo de la neurología, ya que estos canales están involucrados en varios procesos neurológicos .

Inhibición del Receptor de Endotelina

El compuesto se ha utilizado para inhibir los receptores de endotelina, que juegan un papel en la vasoconstricción y las enfermedades cardiovasculares. Esto sugiere posibles aplicaciones terapéuticas en el manejo de las condiciones cardiovasculares .

Complejación Metálica

Las 4-piridinilpirimidinas, que pueden sintetizarse a partir de this compound, se utilizan ampliamente como ligandos para la complejación metálica. Esto tiene implicaciones en el campo de la ciencia de materiales y la catálisis .

Desarrollo de Medicamentos Anti-Priónicos

Existe un potencial para el desarrollo de fármacos para el tratamiento de enfermedades priónicas utilizando derivados de this compound. Esto se debe a su capacidad de actuar como potentes candidatos a fármacos al inhibir la formación de priones .

Safety and Hazards

The safety information for 4-Butylpyrimidin-2-amine includes several precautionary statements. For example, if medical advice is needed, have the product container or label at hand. It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood .

Mecanismo De Acción

Target of Action

4-Butylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of pyrimidines, including 4-Butylpyrimidin-2-amine, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these mediators, pyrimidines can effectively reduce inflammation in the body.

Biochemical Pathways

The biochemical pathways affected by 4-Butylpyrimidin-2-amine are likely related to its anti-inflammatory activity. The compound’s inhibitory effects on inflammatory mediators can disrupt the normal progression of inflammatory pathways, leading to a reduction in inflammation .

Result of Action

The primary result of 4-Butylpyrimidin-2-amine’s action is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can effectively reduce inflammation in the body . Additionally, some 2-aminopyrimidine derivatives have shown promising antiplasmodial activity , suggesting potential applications in the treatment of diseases like malaria.

Action Environment

The action of 4-Butylpyrimidin-2-amine can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It’s slightly soluble in water but soluble in most organic solvents, which could influence its efficacy and stability

Análisis Bioquímico

Biochemical Properties

4-Butylpyrimidin-2-amine plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Butylpyrimidin-2-amine has been shown to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . This interaction is significant for maintaining genome integrity and has potential implications in cancer research.

Cellular Effects

The effects of 4-Butylpyrimidin-2-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. At the cellular level, 4-Butylpyrimidin-2-amine exhibits antiproliferative activity against breast cancer cells, suggesting its potential as an anticancer agent . Additionally, it plays a role in maintaining mitochondrial pyruvate oxidation, which is crucial for cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of 4-Butylpyrimidin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Butylpyrimidin-2-amine acts as an inhibitor of serine/threonine protein kinase PLK4, reducing its activity and affecting the cell cycle . This inhibition leads to the accumulation of cells in the G2/M phase and triggers apoptotic cell death in cancer cells . The compound’s binding interactions with PLK4 are characterized by high binding affinity and specificity, making it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butylpyrimidin-2-amine change over time. The compound exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively . These properties indicate that 4-Butylpyrimidin-2-amine is relatively stable and can maintain its activity over extended periods. Long-term studies have shown that the compound’s antiproliferative effects on cancer cells persist, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of 4-Butylpyrimidin-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of cancer cell growth . At high doses, 4-Butylpyrimidin-2-amine may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Butylpyrimidin-2-amine is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA . The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines . These interactions influence metabolic flux and metabolite levels, impacting cellular function and proliferation.

Transport and Distribution

The transport and distribution of 4-Butylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with lipid transfer proteins (LTPs), which facilitate its movement across cellular membranes . These interactions ensure that 4-Butylpyrimidin-2-amine reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Butylpyrimidin-2-amine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 4-Butylpyrimidin-2-amine may localize to the mitochondria, where it influences mitochondrial pyruvate oxidation and energy production . Understanding the subcellular localization of 4-Butylpyrimidin-2-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSIPKCSJTVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)